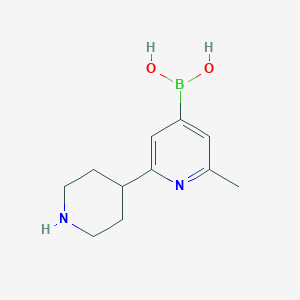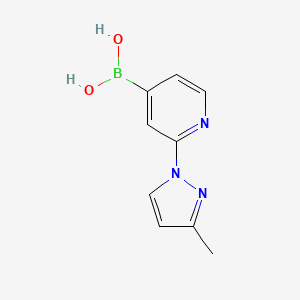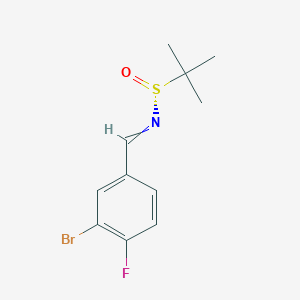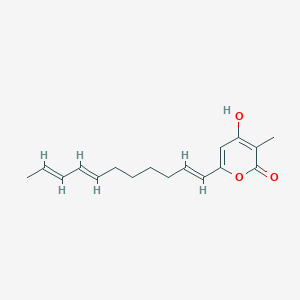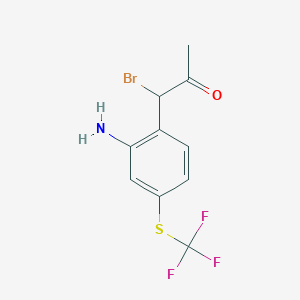
9(S)-Hexahydrocannabinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(S)-Hexahydrocannabinol is a synthetic cannabinoid derived from tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is known for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties. It is a stereoisomer of hexahydrocannabinol, which means it has the same molecular formula but differs in the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(S)-Hexahydrocannabinol typically involves the hydrogenation of tetrahydrocannabinol. This process requires a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the selective production of the desired stereoisomer.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and advanced purification techniques to isolate the compound with high purity. Quality control measures are implemented to ensure consistency and safety in the final product.
化学反応の分析
Types of Reactions: 9(S)-Hexahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst, similar to its synthesis process.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as hydroxide ions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Further reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
9(S)-Hexahydrocannabinol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the chemical behavior of cannabinoids and their interactions with various reagents.
Biology: Investigated for its effects on cellular processes, including cell signaling and gene expression.
Medicine: Explored for its potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotection.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 9(S)-Hexahydrocannabinol involves its interaction with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2. These receptors are part of a complex signaling network that regulates various physiological processes, including pain perception, immune response, and mood. By binding to these receptors, this compound modulates their activity, leading to its therapeutic effects.
類似化合物との比較
Delta-9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, known for its strong psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits, including anti-anxiety and anti-inflammatory properties.
Hexahydrocannabinol (HHC): A hydrogenated derivative of THC, similar to 9(S)-Hexahydrocannabinol but with different stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with cannabinoid receptors and its overall pharmacological profile. This distinct arrangement of atoms can result in different therapeutic effects and potency compared to other cannabinoids.
特性
CAS番号 |
36403-91-5 |
|---|---|
分子式 |
C21H32O2 |
分子量 |
316.5 g/mol |
IUPAC名 |
(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,16-17,22H,5-11H2,1-4H3/t14-,16+,17+/m0/s1 |
InChIキー |
XKRHRBJLCLXSGE-USXIJHARSA-N |
異性体SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@H](CC[C@H]3C(OC2=C1)(C)C)C)O |
正規SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


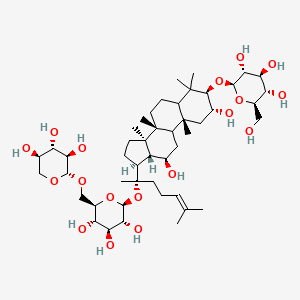

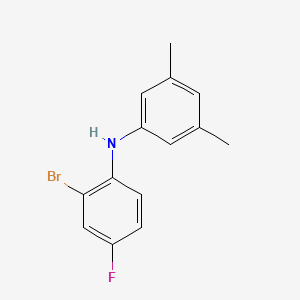
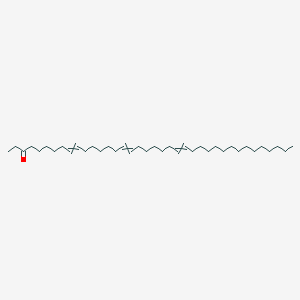

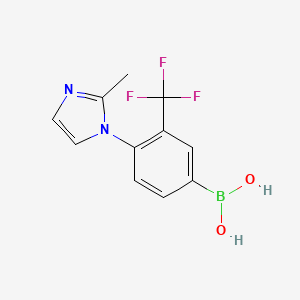
![4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14076496.png)


